molecular formula C9H13NO B14847001 5-(Aminomethyl)-2-ethylphenol

5-(Aminomethyl)-2-ethylphenol

Cat. No.: B14847001
M. Wt: 151.21 g/mol
InChI Key: UQLYFXSMJKXBAT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-ethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an aminomethyl group (-CH2NH2) and an ethyl group (-C2H5) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the aminomethyl group is introduced onto the benzene ring.

Another method involves the reduction of 5-(Nitromethyl)-2-ethylphenol using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group (-NO2) to an amino group (-NH2), yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Reagents such as alkyl halides (R-X) and acid chlorides (R-COCl) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

5-(Aminomethyl)-2-ethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-ethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic hydroxyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

    5-(Aminomethyl)-2-propylphenol: Similar structure but with a propyl group instead of an ethyl group.

    5-(Aminomethyl)-2-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

5-(Aminomethyl)-2-ethylphenol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and ethyl groups allows for unique interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5,11H,2,6,10H2,1H3

InChI Key

UQLYFXSMJKXBAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CN)O

Origin of Product

United States

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